Sodium octylbenzenesulfonate

Surfactant micellization Colloid chemistry Formulation design

Researchers investigating surfactant phase behavior or protein-surfactant complexes frequently encounter unpredictable micellization or inadequate detection sensitivity. Sodium octylbenzenesulfonate (SOBS, CAS 4206-40-0) resolves these challenges as a rigorously characterized model anionic surfactant featuring a UV-active aromatic chromophore (λmax 261 nm) for direct spectroscopic quantification. • ~10× higher CMC than SDBS provides a wider monomer concentration window before micellization • Ideal mixing behavior with SDS (βᴹ = 0) enables accurate micelle composition prediction from pure-component data • Defined 3:1 Fe(III):OBS complexation stoichiometry supports predictable water treatment protocol design Supplied with full QA documentation. In stock for immediate international dispatch.

Molecular Formula C14H21NaO3S
Molecular Weight 292.37 g/mol
CAS No. 4206-40-0
Cat. No. B13741903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium octylbenzenesulfonate
CAS4206-40-0
Molecular FormulaC14H21NaO3S
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C14H22O3S.Na/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)18(15,16)17;/h8-9,11-12H,2-7,10H2,1H3,(H,15,16,17);/q;+1/p-1
InChIKeyPFIOPNYSBSJFJJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Octylbenzenesulfonate Selection Guide


Sodium octylbenzenesulfonate (SOBS, NaOBS) is a single-chain anionic surfactant belonging to the linear alkylbenzenesulfonate (LAS) family. It features a C8 alkyl tail attached to a benzene ring bearing a sulfonate headgroup (molecular formula C₁₄H₂₁NaO₃S, MW 292.37 g/mol). SOBS is a well-characterized model surfactant regularly employed alongside sodium dodecyl sulfate (SDS) and sodium dodecylbenzenesulfonate (SDBS) in fundamental colloid and interface science [1]. Unlike its longer-chain LAS homologues, the shorter octyl chain of SOBS yields a markedly higher critical micelle concentration (CMC) and lower hydrophobicity, translating into distinct adsorption, micellization, and environmental fate profiles that must be evaluated during surfactant selection [2].

Why SOBS Is Not Interchangeable with SDBS or SDS


Within the LAS class, the alkyl chain length fundamentally governs the balance between hydrophobicity and hydrophilicity, which in turn dictates the CMC, surface excess, adsorption affinity, and interaction with counterions and co-solutes. Sodium octylbenzenesulfonate (C8) exhibits a CMC approximately an order of magnitude higher than sodium dodecylbenzenesulfonate (C12) [1]. This difference means that at equivalent weight concentrations, SOBS provides a far higher monomer reservoir before micellization occurs. In polypropylene melt processing, SOBS and SDBS produce measurably different rheological profiles and elution kinetics [2]. In environmental remediation, the shorter-chain OBS engages in distinct Fe(III)-mediated reaction pathways—including redox chemistry and complexation—that are suppressed or absent with commercial DBS, where immediate precipitation of higher-molecular-weight constituents dominates [3]. Generic substitution without re-optimizing concentration, formulation, or process conditions therefore risks failure.

Performance Evidence: SOBS vs. Closest Analogues


CMC Advantage Over SDBS

The CMC of sodium octylbenzenesulfonate is approximately 11.8–13.5 mM (ca. 0.34–0.39 wt%) in pure water at 25–30 °C, roughly one order of magnitude higher than the CMC of sodium dodecylbenzenesulfonate (SDBS, ~1.2 mM) [1]. This difference arises because each additional methylene group in the alkyl chain lowers the CMC by a factor of approximately 2–3, and the benzene ring contributes hydrophobicity equivalent to ~3.5 methylene groups [1]. For comparison, sodium dodecyl sulfate (SDS, CMC ~8.2 mM) falls between the two. At a fixed surfactant concentration of 10 mM, SOBS remains predominantly monomeric while SDBS is fully micellized—a critical distinction for applications requiring controlled monomer activity.

Surfactant micellization Colloid chemistry Formulation design

UV Detection Advantage Over SDS

Sodium n-octylbenzene-p-sulfonate was successfully substituted for sodium dodecyl sulfate (SDS) in polyacrylamide gel electrophoresis (PAGE), enabling direct UV scanning of the gel for surfactant distribution [1]. The benzene ring in SOBS provides strong UV absorption, allowing detection of surfactant–protein complexes at 261 nm with better sensitivity than at 280 nm [1]. SDS, lacking an aromatic chromophore, cannot be directly detected by UV absorption in gels, which is a fundamental limitation of conventional SDS-PAGE for mechanistic studies of electrophoretic migration.

Biochemical analysis SDS-PAGE UV detection

Fe(III) Interaction Differences: SOBS vs. SDBS

In a comparative study of LAS homologues with Fe(III), octylbenzenesulfonate (OBS) exhibited three distinct interaction mechanisms: flocculation, complexation of Fe(OH)²⁺ aquacomplexes, and a redox reaction [1]. The formation of a weak complex was maximized at a stoichiometric ratio of 3:1 between the monomeric aquacomplex [FeOH(H₂O)₅]²⁺ and OBS [1]. In contrast, commercial dodecylbenzenesulfonate (DBS) produced immediate precipitation primarily involving higher-molecular-weight constituents, while the shortest-chain analogue (ethylbenzenesulfonate, EBS) showed no interaction with Fe(III) [1]. This graded response across alkyl chain lengths demonstrates that SOBS occupies a specific reactivity window.

Environmental remediation Surfactant removal Water treatment

Ideal Mixed Micellization with SDS

In mixed micellar systems with sodium dodecyl sulfate (NaDS), sodium 4-octylbenzenesulfonate (NaOBS) forms ideal mixed micelles characterized by a regular solution interaction parameter βᴹ = 0 [1]. By comparison, the NaDS/sodium decylsulfate (NaDeS) system yields βᴹ = −1.05, indicating synergistic (non-ideal) interactions [1]. The ideality of the NaDS/NaOBS system means that CMC values and micelle compositions can be accurately predicted from pure-component properties using simple mixing rules, without the need for empirical correction factors.

Mixed surfactant systems Formulation thermodynamics Counterion binding

Microemulsion Phase Behavior for Oil Recovery

The brine–dodecane–pentanol–sodium octylbenzenesulfonate system has been extensively mapped as a model for tertiary oil recovery research, with complete three-dimensional phase diagrams delineating one-phase, two-phase, and three-phase (Winsor III) regions [1]. In the Winsor III regime, ultralow interfacial tensions (γmo and γmw) are achieved, with the lowest values observed near critical end points where the middle-phase microemulsion becomes identical to either the aqueous or organic phase [2]. This well-characterized phase behavior makes SOBS a reference standard for microemulsion research, in contrast to longer-chain LAS homologues whose phase behavior with cosurfactants is less systematically documented.

Enhanced oil recovery Microemulsion Interfacial tension

Adsorption Behavior on Iron Oxide

The adsorption isotherm of sodium octylbenzenesulfonate on dispersed maghemite (γ-Fe₂O₃) particles exhibits a pronounced adsorption maximum in the region of the surfactant's CMC, a phenomenon attributed to the formation of surface-active ferric ion–surfactant complexes that are adsolubilized below the CMC and transferred into free micelles above the CMC [1]. This non-monotonic adsorption behavior has been experimentally verified at two pH values and is mechanistically linked to trace ferric ions leached from the iron oxide surface [1]. Such adsorption maxima are not universally observed across all LAS homologues and represent a compound-specific surface–colloid interaction.

Solid–liquid interface Adsorption isotherm Mineral oxide

Sodium Octylbenzenesulfonate Procurement Scenarios


UV-Detectable Electrophoresis Surfactant

When the experimental objective is to track surfactant migration and distribution within polyacrylamide gels by direct UV scanning, sodium octylbenzenesulfonate is the preferred anionic surfactant. Unlike SDS, which lacks an aromatic chromophore, SOBS enables detection of surfactant–protein complexes at 261 nm with superior sensitivity compared to 280 nm protein absorbance, as demonstrated by Tsujii and Takagi (1975) [1]. This capability is particularly valuable for laboratories investigating the stoichiometry and electrophoretic mobility of protein–surfactant complexes without resorting to radioactive labeling or post-electrophoresis staining.

Fe(III)-Mediated Removal in Water Treatment

For water treatment processes employing Fe(III) salts to remove anionic surfactants, SOBS offers a distinct advantage over commercial DBS (C12 LAS). The shorter octyl chain enables a defined complexation stoichiometry (3:1 Fe:OBS) and a redox pathway, whereas DBS undergoes immediate, uncontrolled precipitation primarily involving higher-MW constituents [1]. This mechanistic predictability allows engineers to design treatment protocols with greater control over flocculation kinetics and sludge characteristics.

Microemulsion and EOR Research

The brine–dodecane–pentanol–SOBS system is one of the most comprehensively characterized microemulsion models in the colloid science literature, with full three-dimensional Winsor III phase diagrams and interfacial tension data publicly available [1][2]. Researchers developing new EOR formulations or microemulsion-based products can leverage SOBS as a reference surfactant to benchmark novel formulations against a well-understood baseline, minimizing the experimental matrix required during early-stage screening.

Ideal Mixing Partner with SDS

In mixed anionic surfactant formulations where predictable micellar properties are essential, SOBS is uniquely suited as a co-surfactant with SDS. The ideal mixing behavior (βᴹ = 0) of the NaDS/NaOBS system means CMC and micelle composition can be accurately calculated from pure-component data without empirical corrections [1]. This simplifies formulation optimization in applications ranging from detergents to emulsion polymerization, where blending surfactants is common but non-ideal interactions can complicate performance prediction.

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